molecular formula C9H12N2 B061101 3-Vinyl-4-dimethylaminopyridine CAS No. 191104-24-2

3-Vinyl-4-dimethylaminopyridine

Cat. No.: B061101
CAS No.: 191104-24-2
M. Wt: 148.2 g/mol
InChI Key: TXYQMXFPKOXOFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Vinyl-4-dimethylaminopyridine, also known as this compound, is a useful research compound. Its molecular formula is C9H12N2 and its molecular weight is 148.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

191104-24-2

Molecular Formula

C9H12N2

Molecular Weight

148.2 g/mol

IUPAC Name

3-ethenyl-N,N-dimethylpyridin-4-amine

InChI

InChI=1S/C9H12N2/c1-4-8-7-10-6-5-9(8)11(2)3/h4-7H,1H2,2-3H3

InChI Key

TXYQMXFPKOXOFT-UHFFFAOYSA-N

SMILES

CN(C)C1=C(C=NC=C1)C=C

Canonical SMILES

CN(C)C1=C(C=NC=C1)C=C

Synonyms

4-Pyridinamine,3-ethenyl-N,N-dimethyl-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of the 3-bromo-4-dimethylaminopyridine prepared in Example 214A (1.29 g, 6.39 mmol) vinyltributyltin (2.23 g, 7.02 mmol), bis(triphenylphosphine)palladium(II) chloride (224 mg, 0.32 mmol) in toluene (10 mL) was heated at 100° C. for 12 hours. To the stirring reaction mixture at room temperature was added ether (30 mL), water (0.2 mL) and 1,8-diazabicyclo[5.4.0]undec-7-ene (0.5 mL). The resulting mixture was filtered through silica gel (15 g), rinsed with ethyl acetate, and concentrated in vacua. The residue was purified by column chromatography (50% ethyl acetate-hexanes, then ethyl acetate) to give 3-vinyl-4-dimethylaminopyridine (1.11 g, contaminated with about 10 mol % of tributyltin. derivatives). 1H NMR (300 MHz, CDCl3) δ 8.39 (s, 1H), 8.26 (d, 1H), 6.77 (dd, 1H), 6.70 (d, 1H), 5.65 (dd, 1H), 5.29 (dd, 1H), 2.87 (s, 6H).
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
224 mg
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Two

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